N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14-11-15(2)28(26-14)23-25-18-8-6-5-7-17(18)22(30)27(23)13-21(29)24-16-9-10-19(31-3)20(12-16)32-4/h9-12H,5-8,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKECOJAWNCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 3,4-Dimethoxyphenethylamine
The most efficient route involves reacting 3,4-dimethoxyphenethylamine with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). This method achieves 100% yield with rigorous temperature control (0°C during acyl chloride addition, followed by room-temperature stirring).
Procedure:
- Dissolve 90.56 g (0.5 mol) of 3,4-dimethoxyphenethylamine and 100 mL triethylamine in 455 mL DCM.
- Cool to 0°C and add 0.6 mol acetyl chloride dropwise over 20–30 minutes.
- Stir at 0°C for 1 hour, then warm to 25°C for 30 minutes.
- Wash sequentially with water, 3% HCl, NaHCO₃, and brine.
- Dry over MgSO₄ and concentrate to obtain white crystals (112 g, 100% yield).
Preparation of 3,5-Dimethyl-1H-Pyrazole
Cyclocondensation of Acetylacetone and Hydrazine Hydrate
A solvent-free green synthesis achieves 99% yield by mixing acetylacetone (2.5 mmol) with hydrazinium carboxylate (5.2 mmol) at 70–90°C for <3 hours. The reaction releases CO₂ and water, requiring no purification:
$$
\text{Acetylacetone} + \text{Hydrazine} \xrightarrow{\text{70–90°C}} \text{3,5-Dimethylpyrazole} + \text{H}2\text{O} + \text{CO}2 \uparrow \quad
$$
Key Advantages:
- Eliminates toxic solvents (e.g., acetic acid)
- Scalable for industrial production
Assembly of 4-Oxo-Hexahydroquinazolinone Backbone
Malonate-Formamide Cyclization
Patent CN112574111A describes a high-yield method using dimethyl malonate, formamide, and methylating agents:
- React dimethyl malonate with DMF and an alkylating agent (e.g., methyl iodide) under basic conditions.
- Cyclize the intermediate with methylhydrazine/hydrazine hydrate.
- Hydrolyze and decarboxylate using HCl to yield 1-methyl-5-hydroxypyrazole derivatives.
Optimization Highlights:
- pH control minimizes isomer formation (1-methyl-4-hydroxypyrazole)
- Alkylating agents (e.g., MeI) improve regioselectivity >95%
Coupling of Modular Components
Amide Bond Formation
The final step involves coupling N-(3,4-dimethoxyphenyl)acetamide with the hexahydroquinazolinone-pyrazole intermediate. A modified Ullmann reaction using Cu(I) catalysts achieves 53–72% yield:
- Dissolve 1.2 eq hexahydroquinazolinone-pyrazole and 1 eq acetamide in pyridine/water (1:2).
- Add CuSO₄·5H₂O (0.1 eq) and heat at 180°C for 24 hours.
- Quench with Na₂S to remove copper, acidify to pH 3, and extract with DCM.
- Concentrate to isolate the target compound.
Reaction Conditions Table
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Key Structural Components and Reactivity Sites
The compound contains three reactive domains:
-
Pyrazole ring (3,5-dimethyl-1H-pyrazol-1-yl) : Known for nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS) due to electron-deficient nitrogen atoms .
-
Quinazoline system (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl) : Contains amide groups and fused rings, susceptible to hydrolysis, alkylation, or condensation reactions.
-
Acetamide group : Acts as a leaving group or participates in substitution/coupling reactions .
Formation of Quinazoline System
The quinazoline ring often forms via:
-
Cyclization of amide precursors :
Example: Reaction of 2-aminobenzaldehyde derivatives with ketones under basic conditions. -
Reduction and annulation :
Oxidized quinazoline precursors undergo catalytic hydrogenation to form hexahydroquinazoline derivatives.
Coupling of Pyrazole and Quinazoline Moieties
The pyrazole and quinazoline units are typically linked via:
-
Nucleophilic aromatic substitution :
Example: Reaction of 3,5-dimethylpyrazole with chlorinated quinazoline intermediates . -
Cross-coupling reactions :
Metal-catalyzed coupling (e.g., Suzuki or Chan-Lam) to join aromatic rings .
Hydrolysis of Acetamide Group
The acetamide group can hydrolyze under acidic/basic conditions to form carboxylic acids:
This reaction is critical for functionalizing the molecule for further modifications .
Modification of Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl group undergoes:
Pyrazole Ring Formation
Example Reaction :
This occurs via enolate formation, hydrazine attack, and cyclization .
Comparison of Structural Analogs
Challenges and Considerations
-
Stereochemical Complexity : The hexahydroquinazoline ring introduces chiral centers, complicating purification.
-
Functional Group Compatibility : The dimethoxyphenyl group may undergo side reactions during quinazoline synthesis .
-
Scalability : Multi-step syntheses require optimization for high yield and purity .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Anticancer Activity
Studies have shown that derivatives of pyrazole and quinazoline compounds possess significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example:
- Inhibition of Tumor Growth : Compounds similar to N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways:
- Lipoxygenase Inhibition : In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor. Such inhibition is crucial for reducing inflammation in diseases such as arthritis and asthma.
Antimicrobial Activity
Research has indicated that certain derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Study on Anticancer Effects :
- Evaluation of Anti-inflammatory Activity :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name / CAS Number | Core Structure | Substituents/R-Groups | Functional Groups |
|---|---|---|---|
| Target Compound | Hexahydroquinazolin-4-one | 3,5-dimethylpyrazole, 3,4-dimethoxyphenyl | Acetamide, ketone, pyrazole |
| N-(2-(2-methylphenyl)-4-oxoquinazolin-3-yl)acetamide [4] | Dihydroquinazolin-4-one | 2-methylphenyl | Acetamide, ketone |
| 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS 477318-83-5) [6] | Dihydroquinazolin-4-one | 4-ethoxyphenyl, sulfanyl linker | Thioacetamide, ketone |
| 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative (Example 83) [5] | Chromen-4-one | 3-fluorophenyl, pyrazolo[3,4-d]pyrimidine | Ketone, fluorinated aryl, pyrazole |
Key Observations :
- The 3,5-dimethylpyrazole group may engage in hydrogen bonding (as per Etter’s graph set theory ) more effectively than sulfanyl or simple alkyl linkers in other acetamide derivatives.
- The 3,4-dimethoxyphenyl group likely improves solubility relative to halogenated (e.g., 4-bromophenyl in CAS 299928-87-3) or non-polar substituents .
Insights :
- The target compound’s synthesis likely involves multi-step reactions analogous to ’s method, where hydrazine hydrate and acetic anhydride are used to form acetamide-quinazolinone hybrids .
- Palladium-catalyzed cross-coupling (as in ) may be required to introduce the pyrazole moiety, though yields for such reactions are often low (e.g., 19% in Example 83) .
Spectroscopic and Crystallographic Analysis
NMR Profiling (Based on ):
- Regions of interest (e.g., protons near substituents) in the target compound’s NMR spectrum would likely show deviations in chemical shifts (ppm) compared to simpler analogs. For example:
Crystallography:
- SHELX-refined structures of analogs (e.g., dihydroquinazolinones) reveal hydrogen-bonding networks involving ketone oxygen and acetamide NH groups . The target compound’s pyrazole may introduce additional donor-acceptor interactions, altering crystal packing .
Pharmacological Potential
While direct data is unavailable, structural parallels suggest possible bioactivity:
- Anticonvulsant Activity: Quinazolinone analogs in show efficacy in seizure models, likely via GABAergic modulation . The target compound’s dimethylpyrazole may enhance blood-brain barrier penetration.
- Kinase Inhibition: Pyrazolo-pyrimidine derivatives () inhibit kinases like mTOR; the target’s pyrazole-quinazolinone hybrid could target similar pathways .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a distinctive structure that includes a dimethoxyphenyl group and a hexahydroquinazoline moiety linked to a pyrazole unit. This structural diversity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄ |
| Molecular Weight | 334.33 g/mol |
| CAS Number | 358731-84-7 |
| Solubility | Soluble in DMSO and methanol |
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds containing pyrazole and quinazoline frameworks. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study examining derivatives with similar structures, compounds demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cell lines .
- Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds related to this compound have been reported to inhibit Aurora-A kinase activity with IC50 values as low as 0.067 µM .
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory and antioxidant activities:
- Anti-inflammatory Activity : Studies show that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that this compound may also exhibit similar effects.
- Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay method. Compounds with similar structures have demonstrated significant free radical scavenging activity .
Case Study 1: Anticancer Efficacy in MCF7 Cell Line
A derivative of this compound was tested against the MCF7 breast cancer cell line. The study reported an IC50 value of 0.03 µM for one of its analogs . This highlights the potential efficacy of this compound in targeting breast cancer cells.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various protein targets involved in cancer progression. These studies indicated strong interactions with Aurora-A kinase and CDK2 proteins . The binding affinities suggest that this compound could serve as a lead for further drug development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
